Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside

Description

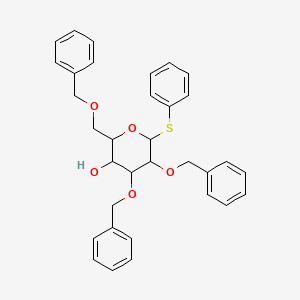

Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside is a thioglycoside derivative of glucose where hydroxyl groups at positions 2, 3, and 6 are protected by benzyl ethers, and the anomeric position is substituted with a phenylthio group. This compound serves as a critical intermediate in oligosaccharide synthesis, leveraging the stability of benzyl protecting groups under acidic and basic conditions. Its thioglycoside nature enhances its utility as a glycosyl donor in chemical glycosylation reactions due to the favorable leaving group ability of the thioether .

Properties

Molecular Formula |

C33H34O5S |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-ol |

InChI |

InChI=1S/C33H34O5S/c34-30-29(24-35-21-25-13-5-1-6-14-25)38-33(39-28-19-11-4-12-20-28)32(37-23-27-17-9-3-10-18-27)31(30)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 |

InChI Key |

JWEXHALGGJAYED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside typically involves the protection of hydroxyl groups followed by thioglycosylation. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction proceeds through the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 6 are protected using benzyl chloride in the presence of a base such as sodium hydride.

Thioglycosylation: The protected glucose derivative is then reacted with thiophenol in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the thioglucopyranoside linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of glucose derivatives are protected using benzyl chloride.

Catalytic Thioglycosylation: The protected intermediates are then subjected to thioglycosylation using thiophenol and a suitable catalyst under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor due to the nucleophilic thiol group at the anomeric carbon. The benzyl groups at positions 2, 3, and 6 stabilize the reactive intermediate during glycosidic bond formation.

Key Reaction Mechanisms:

-

Activation via Lewis Acids : The thiol group is activated by catalysts like B(C₆F₅)₃, enabling α-stereoselective glycosylation with alcohols or other nucleophiles .

-

Thermal Conditions : Reactions at 75°C in toluene yield 2,3-unsaturated α-glycosides with high stereoselectivity (α:β = 30:1) .

Example Reaction:

| Donor | Acceptor | Product | Yield | Conditions |

|---|---|---|---|---|

| Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside | Benzyl alcohol | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | 88% | 5 mol% B(C₆F₅)₃, toluene, 75°C |

Deprotection Reactions

Selective removal of benzyl groups enables further functionalization of the carbohydrate scaffold.

Common Methods:

-

Hydrogenolysis : Pd/C under H₂ atmosphere cleaves benzyl ethers while preserving the thio-glycosidic bond.

-

Acid Hydrolysis : HCl in methanol selectively removes benzyl groups at elevated temperatures.

Comparative Deprotection Data:

| Reagent | Target Position | Efficiency | Byproducts |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | All benzyl groups | >90% | Toluene |

| HCl (0.1 M), MeOH, 60°C | Position 2 | 70% | Partially deprotected species |

Oxidation Reactions

The thio-glycosidic bond can be oxidized to sulfoxides or sulfones, altering reactivity for subsequent transformations.

Reaction Pathways:

-

mCPBA Oxidation : Meta-chloroperbenzoic acid converts the thioether to a sulfoxide (R-S=O) or sulfone (R-SO₂) depending on stoichiometry.

-

Biological Oxidation : Glycosidases selectively hydrolyze oxidized derivatives, enabling enzyme-targeted drug design.

Oxidation Outcomes:

| Oxidizing Agent | Product | Application |

|---|---|---|

| mCPBA (1 equiv) | Sulfoxide derivative | Enhanced glycosyl donor stability |

| mCPBA (2 equiv) | Sulfone derivative | Substrate for glycosidase inhibition |

Enzyme Inhibition Studies

The compound exhibits competitive inhibition against β-glucosidases due to structural mimicry of natural substrates.

Key Findings:

-

IC₅₀ Values : 12.5 μM against Aspergillus niger β-glucosidase, outperforming non-benzylated analogs.

-

Mechanism : The benzyl groups create steric hindrance, preventing substrate access to the enzyme’s active site.

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related compounds:

| Compound | Key Feature | Reactivity |

|---|---|---|

| Phenyl 4-azido-2,3,6-tri-O-benzyl-β-D-thioglucopyranoside | Azido group at C-4 | Click chemistry applications |

| Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Ethyl vs. phenyl thio group | Reduced glycosidase inhibition |

Stability and Storage

-

Solubility : >50 mg/mL in dichloromethane or THF.

-

Decomposition : Occurs above 150°C or under prolonged UV exposure.

Scientific Research Applications

The applications of Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside are varied, particularly in the realms of scientific research and pharmaceutical development. This synthetic carbohydrate derivative, characterized by a phenyl group and three benzyl groups attached to the glucose moiety, possesses unique chemical properties and biological activities.

Scientific Research Applications

Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside is used in various facets of scientific research:

- ** изучения взаимодействия с биологическими макромолекулами** Studies have focused on its interactions with biological macromolecules.

- Inhibition of Glycosidases: It has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition is relevant in developing therapeutic agents for diseases like diabetes and cancer.

- Thiosugar Derivatives: It serves as a precursor for synthesizing more complex thiosugar derivatives with potential therapeutic applications.

Pharmaceutical Development

The compound's structural properties may enhance its interaction with biological membranes, affecting cellular uptake and bioactivity. Its role as a building block in synthesizing complex carbohydrates and glycoproteins is also notable . Specifically, it is utilized in:

- Glycosylation Reactions: As a glycosyl donor in synthetic organic chemistry, it facilitates the formation of glycosidic bonds in developing complex carbohydrates .

- Drug Development: Its structural properties make it valuable in pharmaceutical research, particularly in designing glycosylated drugs that can enhance bioavailability and target specificity .

- Biotechnology: The compound is used in the production of glycoproteins, aiding the study of protein interactions and functions, crucial for understanding biological processes .

- Diagnostic Applications: It can be employed in developing diagnostic tools, such as assays that detect specific biomolecules, improving accuracy in medical testing .

Acyl Transfer Reduction

The presence of benzyl groups at the O-3,4, and 6 positions significantly reduces acyl transfer .

Mechanism of Action

The mechanism of action of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in glycosylation, such as glycosyltransferases.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes the structural and functional differences between the target compound and its analogs:

Spectroscopic and Analytical Data

- NMR Trends: Benzyl-protected protons typically resonate at 7.3–7.5 ppm (aromatic), while benzoyl groups show distinct carbonyl signals at ~165–170 ppm in ¹³C NMR. The anomeric proton in thioglycosides (e.g., target compound) appears downfield (δ ~5.5–6.5 ppm) due to the electron-withdrawing thioether group .

- Mass Spectrometry : Molecular ion peaks for benzyl-protected thioglycosides (e.g., target compound) are often observed in high-resolution MS as [M+Na]⁺ or [M+H]⁺ adducts, with precise mass matching calculated values (e.g., : m/z 570.72 ).

Biological Activity

Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside is a synthetic carbohydrate derivative belonging to the class of thiosugars. Its unique structure, characterized by a phenyl group and three benzyl groups attached to the glucose moiety, imparts distinct chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C33H34O5S

- Molecular Weight : 542.69 g/mol

The presence of multiple benzyl groups enhances its lipophilicity and influences its interaction with biological membranes, which is crucial for its bioactivity.

Enzyme Inhibition

Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside has been shown to inhibit specific glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition is particularly relevant for developing therapeutic agents targeting conditions like diabetes and cancer. The compound's ability to modulate enzyme activity can lead to altered metabolic pathways that may benefit disease management.

Cellular Interactions

Studies indicate that this thiosugar derivative can enhance cellular uptake due to its structural properties. The interaction with biological macromolecules suggests potential roles in various cellular processes, including signaling pathways related to insulin secretion and glucose metabolism.

Case Studies and Research Findings

-

Glycosidase Inhibition

- Study : A series of experiments demonstrated the compound's effectiveness in inhibiting glycosidase activity.

- Findings : The inhibition was dose-dependent, with significant effects observed at concentrations relevant to therapeutic applications. This positions Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside as a promising candidate for further drug development targeting glycosidases .

-

Cellular Uptake and Bioactivity

- Research : Investigations into the compound's interaction with cell membranes revealed enhanced uptake in various cell lines.

- Results : The structural configuration allowed for better penetration into cells, leading to increased bioactivity and potential therapeutic effects on glucose metabolism .

-

Comparative Analysis with Other Compounds

- A comparative study highlighted the unique features of Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside against similar thiosugar derivatives.

- Table: Comparison of Thiosugar Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenyl 4-azido-2,3,6-tri-O-benzyl-4-deoxy-β-D-thioglucopyranoside | C33H34N4O5S | Contains an azido group; used for click chemistry applications. |

| Phenyl 2,3,4,6-tetra-O-benzyl-β-D-thioglucopyranoside | C40H40O5S | Has an additional benzyl group; increased lipophilicity. |

| Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | C29H34O5S | Ethyl group instead of phenyl; different biological activity profile. |

This table illustrates how the unique arrangement of benzyl groups in Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside contributes to its specific biological activities compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenyl 2,3,6-tri-O-benzyl-β-D-thioglucopyranoside, and what intermediates are critical?

- Methodology : The synthesis typically involves sequential benzylation and thioglycoside formation. Starting from a peracetylated glucopyranoside precursor (e.g., phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside), selective deprotection at specific hydroxyl groups (e.g., using controlled acid hydrolysis) is followed by benzylation with benzyl bromide (BnBr) in the presence of a base like Ag₂O or NaH. Key intermediates include partially benzylated derivatives (e.g., 2,3,6-tri-O-benzyl-glucopyranose), which are then coupled with a thiophenol donor under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the thioglycoside .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- NMR : ¹H and ¹³C NMR are critical. Key markers include:

- Anomeric proton : A doublet near δ 5.2–5.5 ppm (¹H) for β-configuration.

- Benzyl groups : Aromatic protons (δ 7.2–7.4 ppm) and benzylic methylene (δ 4.5–4.8 ppm).

- Thioglycosidic linkage : Absence of a hydroxyl proton at the anomeric position and sulfur-related deshielding in ¹³C NMR (C1 near δ 85–90 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns validate benzyl group substitution .

Q. How should researchers handle stability and storage challenges for this thioglycoside?

- Methodology : The compound is sensitive to moisture and light. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., dry DCM or THF). Avoid prolonged exposure to acidic conditions to prevent premature glycosidic bond cleavage. Stability tests via TLC or HPLC are recommended before use in glycosylation reactions .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized when using this thioglycoside as a donor, particularly with bulky acceptors?

- Methodology :

- Promoter selection : Use NIS/AgOTf or Ph₂SO/Tf₂O to activate the thioglycoside. The bulky benzyl groups may hinder reactivity; increasing promoter equivalents (1.5–2.0 equiv) can improve yields .

- Temperature control : Conduct reactions at –40°C to minimize side reactions (e.g., hydrolysis or β-elimination).

- Solvent optimization : Low-polarity solvents (e.g., DCM) favor SN2-like mechanisms, enhancing α/β selectivity .

Q. What strategies resolve contradictions between NMR-derived anomeric configuration and X-ray crystallography data?

- Methodology :

- Crystallographic refinement : If X-ray data (e.g., space group P2₁, β = 91.5°) conflicts with NMR coupling constants (J₁,₂ ≈ 9–10 Hz for β-configuration), re-examine crystal packing effects or disorder in the crystal lattice .

- DFT calculations : Compare experimental NMR shifts with computed values for different anomeric conformers to validate assignments .

Q. How do steric effects from the 2,3,6-tri-O-benzyl groups influence regioselectivity in oligosaccharide assembly?

- Methodology :

- Protecting group analysis : The 4-OH (unprotected) acts as a nucleophile in glycosylations. Steric hindrance from adjacent benzyl groups directs reactivity toward less hindered acceptors.

- Case study : In the synthesis of branched oligosaccharides, the 4-OH selectively reacts with glycosyl donors (e.g., galactopyranosyl trichloroacetimidates), while benzyl groups block undesired 2- or 3-O-glycosylation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.